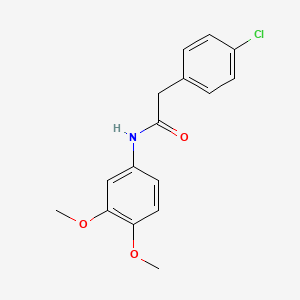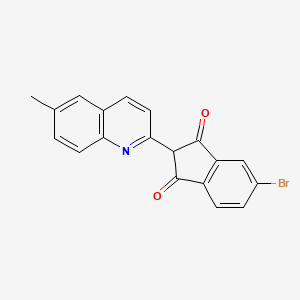
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling.
Applications De Recherche Scientifique
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling. It is commonly used in in vitro and in vivo experiments to investigate the role of β2 adrenergic receptors in various biological processes such as cardiovascular function, metabolism, and immune response. 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 has also been used in clinical studies to evaluate the efficacy of β2 adrenergic receptor agonists and antagonists in the treatment of various diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a selective β2 adrenergic receptor antagonist, meaning it binds specifically to β2 adrenergic receptors and blocks their activation by endogenous ligands such as epinephrine and norepinephrine. This inhibition of β2 adrenergic receptor signaling leads to a decrease in cyclic AMP (cAMP) production and downstream signaling pathways. The physiological effects of this inhibition vary depending on the tissue and cell type, but can include decreased heart rate, bronchoconstriction, and decreased lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 are primarily related to its inhibition of β2 adrenergic receptor signaling. In cardiovascular tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease heart rate and contractility by reducing cAMP production and downstream signaling pathways. In respiratory tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can cause bronchoconstriction by inhibiting β2 adrenergic receptor-mediated relaxation of airway smooth muscle. In adipose tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease lipolysis by inhibiting β2 adrenergic receptor-mediated activation of hormone-sensitive lipase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a widely used tool in scientific research due to its high selectivity for β2 adrenergic receptors and well-established mechanism of action. Its use in experiments allows for the specific inhibition of β2 adrenergic receptor signaling and the investigation of its downstream effects in various biological systems. However, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in lab experiments is limited by its potential off-target effects on other adrenergic receptors and its potential to interfere with other signaling pathways.
Orientations Futures
There are many potential future directions for research involving 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2 adrenergic receptors in immune response and inflammation. Another potential area of research is the development of novel β2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in combination with other drugs or therapies may be explored for the treatment of various diseases.
Méthodes De Synthèse
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylphenol with 2-chloroethanol to form 1-(4-tert-butylphenoxy)-2-hydroxyethane. This intermediate is then reacted with 2,6-dimethylmorpholine to form 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)-2-propanol. Finally, this compound is converted to the hydrochloride salt form to obtain 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551.
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-18-8-6-16(7-9-18)19(3,4)5;/h6-9,14-15,17,21H,10-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQVEMSOYPURFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)


![6-hydroxy-4-methyl-1-[3-(4-morpholinyl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5174927.png)

![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)
![4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5174955.png)
![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)

![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)